methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Description
This compound belongs to the 1,3-thiazolidin-4-one family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a (2-chlorophenyl)methylidene group at position 5 (Z-configuration), a sulfanylidene (thione) group at position 2, and a methyl ester at the N3-acetic acid side chain. The ortho-chlorophenyl substituent and ester moiety influence its electronic, steric, and pharmacokinetic properties, making it distinct from related derivatives .
Properties
IUPAC Name |
methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S2/c1-18-11(16)7-15-12(17)10(20-13(15)19)6-8-4-2-3-5-9(8)14/h2-6H,7H2,1H3/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNVSWBARCVPCS-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
Methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate is a complex organic compound belonging to the thiazolidine class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. The synthesis and characterization of this compound have been explored extensively, revealing its potential therapeutic applications.
The synthesis of this compound typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine derivatives in the presence of a base, followed by esterification. The reaction conditions often require solvents such as ethanol or methanol and catalysts like piperidine to facilitate the process.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H12ClNO3S2 |
| Molar Mass | 316.83 g/mol |
| Density | Predicted density around 1.49 g/cm³ |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluating related thiazolidine derivatives found that they exhibited antibacterial activity against various Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times in some cases .
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for these compounds were reported as follows:
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 |
| Compound 11 | 0.011 | - |
| Compound 12 | 0.015 | - |
The most sensitive bacterium was identified as Enterobacter cloacae, while E. coli displayed the highest resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis, leading to reduced cell proliferation in cancerous cells.
The proposed mechanism of action for this compound involves interaction with molecular targets that disrupt essential cellular activities:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis.
- Cell Membrane Disruption : It can affect bacterial cell membranes, leading to increased permeability and eventual cell death.
- Antifungal Activity : Similar mechanisms are suggested for its antifungal activity against various fungal strains .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of thiazolidine derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A comparative study demonstrated that compounds derived from thiazolidine frameworks showed superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to conventional antibiotics .
- Cytotoxicity Assessments : Cytotoxicity tests using MTT assays revealed that selected thiazolidine derivatives exhibited low toxicity towards normal human cells while maintaining potent antimicrobial effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Variations
Substituent Effects on Bioactivity
- Ortho vs.
- Ester vs. Acid: The methyl ester in the target compound improves lipophilicity (higher logP vs. carboxylic acid derivatives like ’s ONO-2235, logP 4.9), favoring membrane permeability .
- Electron-Withdrawing Groups : The nitro group in ’s derivative increases electrophilicity, possibly enhancing covalent interactions with biological targets compared to the chloro substituent .
Physicochemical and Crystallographic Properties
Table 3: Physicochemical Comparison
- Crystallography: Derivatives like ’s cyclopentylidene analogue show planar thiazolidinone cores with π-stacking influenced by substituents. The target compound’s ortho-chlorophenyl group may induce unique packing via halogen bonding .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for methyl 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate, and how is purity ensured?
- The compound is synthesized via Knoevenagel condensation , involving the reaction of 2-chlorobenzaldehyde with a thiazolidinone precursor. Catalysts like piperidine and solvents such as ethanol or DMF are critical for yield optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and HPLC (C18 column, methanol-water gradient) are used to isolate the product. Purity is confirmed by TLC and melting point analysis .
Q. Which spectroscopic methods are most reliable for structural confirmation?
- 1H/13C NMR : Assigns protons and carbons, confirming the (Z)-configuration of the exocyclic double bond and the thioxo group .
- IR Spectroscopy : Validates carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1200 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Q. How does pH affect the compound’s stability during storage and biological assays?
- The compound is stable at neutral pH but undergoes hydrolysis under basic conditions (pH >9), degrading into acetic acid and thiazolidinone fragments. For long-term storage, lyophilization and storage at -20°C in amber vials are recommended .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of its antimicrobial activity?
- Enzyme Inhibition Assays : Test activity against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol demethylase, comparing IC50 values to known inhibitors .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., penicillin-binding proteins for β-lactamase resistance) .
- Resazurin Microplate Assay : Quantify bactericidal/fungicidal effects in nutrient broth at varying concentrations (10–100 µg/mL) .
Q. How can researchers resolve contradictions in reported anticancer activity across cell lines?
- Standardized Protocols : Use identical cell lines (e.g., MCF-7, HeLa) and assay conditions (e.g., 48-hour exposure, 10% FBS).
- Comparative Metabolomics : Identify metabolic pathways (e.g., glycolysis suppression in Jurkat cells vs. apoptosis in HepG2) using LC-MS .
- Check for Isomerization : Confirm the (Z)-configuration via NOESY NMR, as (E)-isomers may exhibit reduced activity .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of the thiazolidinone core?
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO2) at the para position of the chlorophenyl ring to direct electrophiles to the meta position .
- Microwave-Assisted Synthesis : Enhances regioselectivity in nitration or halogenation by reducing side reactions (e.g., 100 W, 80°C, 20 minutes) .
Q. How does X-ray crystallography inform conformational analysis and reactivity?
- Crystal Packing Analysis : Reveals intermolecular C-H···O/S interactions stabilizing the (Z)-configuration. For example, the thioxo group forms hydrogen bonds with adjacent methyl groups .
- Torsion Angle Measurements : Confirm planarity of the thiazolidinone ring, which influences π-π stacking in protein binding .
Q. Which computational methods predict interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to PPAR-γ (peroxisome proliferator-activated receptor gamma) over 100 ns to assess stability of hydrogen bonds with Arg288 and Tyr327 .
- QSAR Modeling : Use descriptors like polar surface area (PSA) and logP to correlate structural features with antidiabetic activity .
Data Contradiction Analysis
- Discrepancies in IC50 Values : Variations in cytotoxicity (e.g., 5 µM in HeLa vs. 20 µM in A549) may arise from differences in cell membrane permeability or efflux pump expression. Validate using P-glycoprotein inhibitors (e.g., verapamil) .
- Conflicting Stability Data : Hydrolysis rates reported in basic conditions may depend on solvent polarity. Replicate studies in buffered DMSO/water mixtures (pH 7–10) to standardize conditions .
Methodological Recommendations
- Synthesis : Optimize Knoevenagel condensation with microwave assistance (70°C, 30 minutes) for 85% yield .
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via Western blotting (e.g., caspase-3 activation for apoptosis) .
- Crystallization : Use slow evaporation of acetone/chloroform (1:1) to grow single crystals suitable for XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
